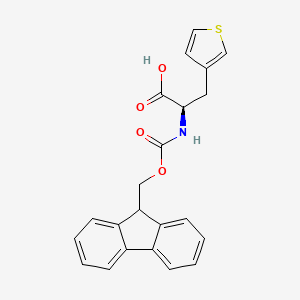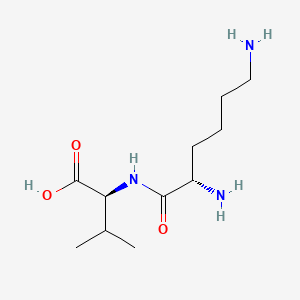
(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
Descripción general
Descripción
(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a p-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protecting groups. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected amino acids can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The Boc protection is stable under a wide range of conditions, making it suitable for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4, H2/Pd
Substitution: Alkyl halides, acyl chlorides, nucleophiles like NH3 or RNH2
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The p-tolyl group provides hydrophobic interactions that can enhance binding affinity to target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound features a similar Boc-protected amino group but with a hydroxy and phenyl group instead of a p-tolyl group.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds are Boc-protected amino acids used in ionic liquid form for various applications.
Uniqueness
(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid is unique due to its specific combination of a Boc-protected amino group and a p-tolyl group, which provides distinct chemical and physical properties. This combination allows for specific interactions in biochemical and synthetic applications that are not possible with other similar compounds .
Propiedades
IUPAC Name |
(3S)-3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWMIEZHOLGJBM-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426611 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479064-96-5 | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479064-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}acetic acid](/img/structure/B1336463.png)


![2-[(3,4-Dimethylphenyl)hydrazinylidene]-3-methoxyimino-1-(4-phenylphenyl)propan-1-one](/img/structure/B1336470.png)
![1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1336471.png)
![4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1336473.png)
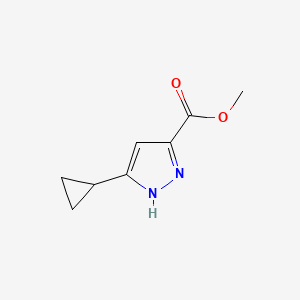
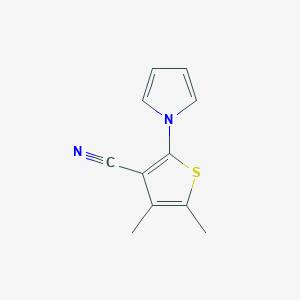
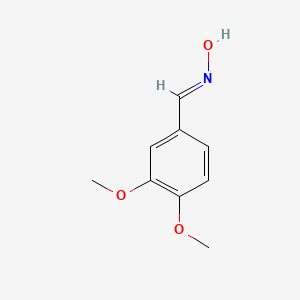

![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)

